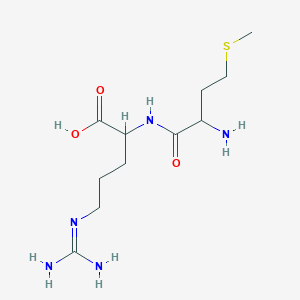

Methionylarginine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La méthionylarginine est un dipeptide composé des acides aminés méthionine et arginine. Il s'agit d'un produit de dégradation incomplète de la digestion des protéines ou du catabolisme des protéines. Les dipeptides comme la méthionylarginine sont connus pour avoir des effets physiologiques ou de signalisation cellulaire, bien que la plupart ne soient que des intermédiaires de courte durée sur le chemin de voies spécifiques de dégradation des acides aminés .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La méthionylarginine peut être synthétisée en utilisant des techniques standard de synthèse peptidique. Une méthode courante est la synthèse peptidique en phase solide (SPPS), qui implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus utilise généralement Fmoc (9-fluorénylméthyloxycarbonyl) ou Boc (tert-butyloxycarbonyl) comme groupes protecteurs pour les acides aminés .

Méthodes de production industrielle

La production industrielle de méthionylarginine peut impliquer la SPPS à grande échelle ou la synthèse peptidique en phase liquide (LPPS). Ces méthodes sont optimisées pour un rendement et une pureté élevés, utilisant souvent des synthétiseurs automatisés et des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions

La méthionylarginine subit diverses réactions chimiques, notamment :

Oxydation : L'atome de soufre de la méthionine peut être oxydé pour former de la méthionine sulfoxyde ou de la méthionine sulfone.

Réduction : Les réactions de réduction peuvent inverser l'oxydation de la méthionine.

Substitution : Les groupes amino et carboxyle peuvent participer à des réactions de substitution, formant différents dérivés.

Réactifs et conditions communs

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants peuvent être utilisés dans des conditions douces.

Réduction : Des agents réducteurs comme le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont couramment utilisés.

Substitution : Divers réactifs, y compris les chlorures d'acyle et les anhydrides, peuvent être utilisés pour les réactions de substitution.

Produits majeurs

Oxydation : Méthionine sulfoxyde, méthionine sulfone.

Réduction : Méthionine.

Substitution : Divers dérivés de la méthionylarginine en fonction des substituants utilisés.

Applications de la recherche scientifique

La méthionylarginine a plusieurs applications de la recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études de synthèse peptidique.

Biologie : Étudié pour son rôle dans le métabolisme des protéines et la signalisation cellulaire.

Industrie : Utilisé dans la production de peptides spécialisés et comme étalon dans les techniques analytiques.

Mécanisme d'action

La méthionylarginine exerce ses effets par le biais de diverses cibles moléculaires et voies :

Synthèse de l'oxyde nitrique : L'arginine est un précurseur de la synthèse de l'oxyde nitrique, et la méthionylarginine peut moduler cette voie.

Activité antioxydante : Les résidus de méthionine peuvent agir comme des antioxydants, protégeant les cellules du stress oxydatif.

Synthèse des protéines : En tant que dipeptide, la méthionylarginine peut être incorporée dans les protéines, influençant leur structure et leur fonction.

Applications De Recherche Scientifique

Methionylarginine has several scientific research applications:

Chemistry: Used as a model compound in peptide synthesis studies.

Biology: Studied for its role in protein metabolism and cell signaling.

Industry: Used in the production of specialized peptides and as a standard in analytical techniques.

Mécanisme D'action

Methionylarginine exerts its effects through various molecular targets and pathways:

Nitric Oxide Synthesis: Arginine is a precursor for nitric oxide synthesis, and this compound can modulate this pathway.

Antioxidant Activity: Methionine residues can act as antioxidants, protecting cells from oxidative stress.

Protein Synthesis: As a dipeptide, this compound can be incorporated into proteins, influencing their structure and function.

Comparaison Avec Des Composés Similaires

Composés similaires

Méthionine : Un acide aminé essentiel impliqué dans la synthèse et le métabolisme des protéines.

Arginine : Un acide aminé semi-essentiel qui joue un rôle crucial dans la synthèse de l'oxyde nitrique et la fonction immunitaire.

Méthylarginine : Un inhibiteur de la synthase d'oxyde nitrique, utilisé comme outil biochimique.

Unicité

La méthionylarginine est unique en raison de sa combinaison de méthionine et d'arginine, lui permettant de participer à la fois au métabolisme du soufre et à la synthèse de l'oxyde nitrique. Cette double fonctionnalité en fait un composé précieux pour la recherche dans divers domaines.

Propriétés

IUPAC Name |

2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N5O3S/c1-20-6-4-7(12)9(17)16-8(10(18)19)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASDAHIAHBRZQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Methionyl-Arginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B12105070.png)

![[Tris(trimethylsiloxy)silylethyl]dimethylchlorosilane](/img/structure/B12105075.png)

![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12105078.png)

![[3-acetyloxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B12105137.png)